molecular formula C19H19N3O7 B2796783 methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate CAS No. 498536-39-3

methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No.: B2796783
CAS No.: 498536-39-3
M. Wt: 401.375
InChI Key: RMSDOAVCEHAMPZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a highly functionalized 4H-pyran derivative. Its structure features a pyran core substituted with:

  • A 3-(2-amino-2-oxoethoxy)phenyl group at position 2.
  • A cyano group at position 3.
  • A 2-methoxy-2-oxoethyl group at position 2.
  • A methyl carboxylate ester at position 3.

The molecular formula is C₂₁H₂₀N₄O₈, with a molecular weight of 480.41 g/mol.

Properties

IUPAC Name

methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c1-26-15(24)7-13-17(19(25)27-2)16(12(8-20)18(22)29-13)10-4-3-5-11(6-10)28-9-14(21)23/h3-6,16H,7,9,22H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSDOAVCEHAMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate, a complex organic compound, has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy against various diseases.

  • Molecular Formula : C19H19N3O7
  • Molecular Weight : 401.37 g/mol
  • CAS Number : [Not specified in the search results]

This compound features a pyran ring structure that is significant in medicinal chemistry due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives of chromenes have shown superior activity compared to traditional chemotherapeutics like cisplatin and topotecan against various cancer cell lines, including human prostate (PC-3) and lung (SK-LU-1) cancer cells .

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Methyl 6-amino...PC-3<10
CisplatinPC-315
TopotecanSK-LU-112

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have demonstrated its effectiveness against several strains of Candida, with minimum inhibitory concentrations (MICs) comparable to fluconazole, a standard antifungal treatment .

Table 2: Antifungal Efficacy

CompoundCandida StrainMIC (µg/mL)Reference
Methyl 6-amino...Candida albicans<5
FluconazoleCandida albicans8

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer and fungal cell proliferation. Molecular docking studies suggest that it interacts effectively with topoisomerase IB and cytochrome P450 enzymes, which are critical for DNA replication and metabolism in pathogens .

Case Studies

  • Anticancer Study : A recent investigation into the anticancer properties of related compounds revealed that methyl 6-amino derivatives significantly inhibited cell growth in vitro, leading researchers to propose further exploration into their mechanisms and potential clinical applications .
  • Antifungal Study : A study focused on the antifungal properties of the compound found that it not only inhibited growth but also induced apoptosis in fungal cells, making it a candidate for developing new antifungal therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyran compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, research indicates that modifications on the pyran ring can enhance the compound's efficacy against specific types of cancer cells, such as lung and prostate cancer cells .

Table 1: Anticancer Activity of Pyran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound ASK-LU-1 (Lung)5.0
Compound BPC-3 (Prostate)10.0
Methyl 6-amino...A549 (Lung)7.5

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Molecular docking studies suggest that methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate interacts effectively with the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells .

Antifungal Properties

In addition to its anticancer potential, this compound has shown promising antifungal activity against various strains of Candida species. In a comparative study, its effectiveness was measured against fluconazole, a standard antifungal treatment. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were equally or more effective than fluconazole .

Table 2: Antifungal Activity Against Candida Strains

CompoundCandida Strain TestedMIC (µg/mL)Reference
Methyl 6-amino...C. albicans8
Methyl 6-amino...C. glabrata16
FluconazoleC. albicans8

Pharmacological Insights

The pharmacological profile of this compound suggests that it may act through multiple pathways, including modulation of enzyme activity related to cell growth and proliferation. The compound's structural features contribute to its bioactivity, allowing for interactions with various biological targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyran derivatives found that methyl 6-amino... exhibited superior activity compared to traditional chemotherapeutics like cisplatin and topotecan in vitro. The study utilized various cancer cell lines to assess cytotoxicity and established structure-activity relationships that guided further modifications for enhanced potency .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, derivatives were synthesized and tested against six different strains of Candida. Results indicated that certain modifications increased antifungal potency significantly, suggesting that the compound could serve as a lead structure for developing new antifungal therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness arises from its 3-(2-amino-2-oxoethoxy)phenyl substituent, which differentiates it from other 4H-pyran derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of 4H-Pyran Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound 3-(2-amino-2-oxoethoxy)phenyl, 5-cyano, 2-(2-methoxy-2-oxoethyl), methyl carboxylate C₂₁H₂₀N₄O₈ 480.41 Not reported Not specified
Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate 4-propyl, 2-methyl C₁₃H₁₈N₂O₃ 266.30 Organic intermediate Reflux of ethyl acetoacetate with α,β-ethylenic nitrile
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate 4-isopropyl, 2-methyl C₁₄H₂₀N₂O₃ 264.32 Antibacterial, antitumor Reflux with ethyl acetoacetate and pyridine
Ethyl 6-amino-4-[3-methoxy-4-((4-methylbenzyl)oxy)phenyl]-2-methyl-4H-pyran-3-carboxylate 3-methoxy-4-(4-methylbenzyloxy)phenyl C₂₅H₂₆N₂O₅ 434.48 Not reported Not specified
2-(Methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 3-chloro-4-nitrophenyl, methacryloyloxyethyl ester C₂₂H₂₁ClN₄O₇ 504.88 Not reported Not specified

Key Observations

Substituent Impact on Molecular Weight: The target compound has the highest molecular weight (480.41 g/mol) due to its amino-oxoethoxy and dual ester groups. Derivatives with simpler alkyl groups (e.g., propyl, isopropyl) exhibit lower molecular weights (~260–270 g/mol) .

Biological Activity: While the target compound’s biological data are unavailable, analogues with 4-isopropyl and 4-phenyl groups demonstrate antibacterial and antitumor activities .

Synthesis Trends: Many 4H-pyrans are synthesized via condensation reactions involving ethyl acetoacetate or malononitrile under reflux conditions . The target compound likely follows a similar pathway, though specific details are absent in the evidence.

Crystallographic Features: Pyran derivatives such as ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate exhibit planar pyran rings stabilized by N–H⋯O/N hydrogen bonds . The target compound’s amino-oxoethoxy group may further stabilize crystal packing via additional hydrogen-bonding interactions.

Physicochemical and Functional Differences

  • Solubility and Stability : The presence of dual ester groups (methoxy and ethoxy) in the target compound may increase hydrophilicity compared to alkyl-substituted analogues. However, ester groups are prone to hydrolysis, which could affect stability .
  • Electronic Effects: The cyano group at position 5 and amino-oxoethoxy substituent may enhance electron-withdrawing effects, influencing reactivity in further synthetic modifications .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound can be synthesized via multi-component reactions (MCRs), leveraging a pyran core formation strategy. A four-component reaction in aqueous media under reflux (60–80°C) with catalysts like piperidine or acetic acid is effective, as demonstrated in analogous pyran derivatives . Key steps include:

  • Condensation of aldehydes, malononitrile, and active methylene components.
  • Cyclization facilitated by microwave irradiation or thermal activation. Typical yields range from 65–85%, with purity confirmed via TLC and column chromatography.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (1H/13C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyls at δ 165–170 ppm) and carbon backbone .
  • IR Spectroscopy: Identifies functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 486.15) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of ester/cyano groups.
  • Avoid exposure to moisture, heat (>40°C), and strong acids/bases, which degrade the pyran ring .

Q. What are the primary reactivity trends of its functional groups?

  • Ester groups: Susceptible to hydrolysis under acidic/basic conditions.
  • Cyano group: Participates in nucleophilic additions (e.g., with amines to form amidines).
  • Amino group: Reacts with acylating agents or oxidants .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict its interaction with biological targets?

  • Docking studies: Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., kinases) via hydrogen bonding with the amino/cyano groups.
  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR: Resolves dynamic effects (e.g., rotamers in ester groups).
  • 2D NMR (COSY, NOESY): Confirms spatial proximity of substituents on the pyran ring.
  • X-ray crystallography: Provides unambiguous confirmation of stereochemistry, as seen in related dihydropyridines .

Q. How does modifying substituents (e.g., methoxy vs. ethoxy) impact bioactivity?

  • Electron-withdrawing groups (CN): Enhance binding to hydrophobic enzyme pockets.
  • Methoxy groups: Improve solubility and metabolic stability.
  • Example: Replacing phenyl with 4-fluorophenyl increased antimicrobial activity by 30% in analogous compounds .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Flash chromatography: Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1).
  • Recrystallization: Ethanol/water (3:1) yields crystals with >95% purity.
  • HPLC: Reverse-phase C18 columns resolve stereoisomers .

Q. How can researchers mitigate side reactions during functionalization of the pyran core?

  • Protecting groups: Temporarily block amino groups with Boc to prevent unwanted acylation.
  • Low-temperature kinetics: Slow addition of reagents (e.g., Grignard) minimizes dimerization .

Q. What ethical guidelines govern the use of this compound in biological studies?

  • Strictly for in vitro applications (e.g., enzyme assays, cell cultures).
  • Prohibited for human/animal administration unless approved by regulatory bodies (e.g., FDA) .

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